6-Methyl-1H-indole-3-carbonitrile

Description

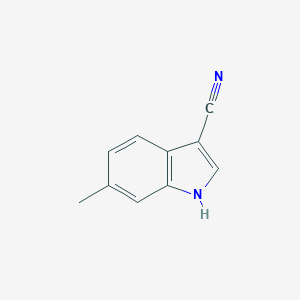

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMHRPVTVFRXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598985 | |

| Record name | 6-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-23-8 | |

| Record name | 6-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Indole Scaffold in Contemporary Chemical Research

The indole (B1671886) ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the architecture of biologically active molecules. nih.govijpsr.com Its structural rigidity and the presence of a hydrogen bond donor (the N-H group) and a rich electron system make it an ideal pharmacophore for interacting with a wide range of biological targets. nih.gov

Key aspects of the indole scaffold's significance include:

Prevalence in Nature: Indole derivatives are widespread in nature, found in alkaloids, plant hormones, and amino acids such as tryptophan. nih.gov This natural abundance has inspired chemists to explore and mimic these structures in the design of new drugs.

Diverse Pharmacological Activities: The indole nucleus is a versatile building block for compounds exhibiting a broad spectrum of pharmacological activities. nih.govnih.gov These include anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. nih.govnih.gov

Foundation for Approved Drugs: A multitude of commercially available drugs are built upon the indole scaffold, highlighting its clinical importance. ijpsr.com These drugs target a variety of diseases, demonstrating the scaffold's adaptability in drug design. nih.govmdpi.com

Synthetic Versatility: The indole ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships and the optimization of lead compounds. researchgate.net

The continuous exploration of indole derivatives in drug discovery programs underscores its enduring importance in the quest for new and effective therapeutic agents. ijpsr.comnih.gov

The Role of the Nitrile Functional Group in Organic Synthesis and Molecular Design

The nitrile, or cyano, functional group (C≡N) is a highly valuable and versatile component in the toolkit of organic chemists. ebsco.comnih.gov Its unique electronic properties and reactivity make it a key intermediate in the synthesis of a wide array of other functional groups and complex molecules. teachy.aifiveable.me

The multifaceted roles of the nitrile group include:

Synthetic Intermediate: Nitriles can be readily converted into other important functional groups such as carboxylic acids, amines, amides, and ketones. ebsco.comfiveable.me This transformative ability makes them a cornerstone in multi-step organic syntheses.

Reactivity: The carbon-nitrogen triple bond in a nitrile creates a reactive site susceptible to both nucleophilic and electrophilic attack. ebsco.comnih.gov This allows for a diverse range of chemical transformations.

Polarity and Physical Properties: The high electronegativity of the nitrogen atom imparts a significant dipole moment to the nitrile group, influencing the polarity and physical properties of the molecule, such as boiling point and solubility. teachy.ai

Participation in Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions, leading to the formation of important heterocyclic structures. nih.gov

Industrial Applications: Nitriles are crucial in various industrial processes, including the production of polymers like polyacrylonitrile, which is used to make acrylic fibers. teachy.aiteachy.ai

Overview of 6 Methyl 1h Indole 3 Carbonitrile Within the Indole Chemical Space

Strategic Approaches to the Indole Core Bearing 6-Methyl Substitution

The initial and crucial step in synthesizing this compound is the formation of the 6-methyl-substituted indole nucleus. Both classical and modern synthetic methods are employed to achieve this.

Fischer Indole Synthesis Adaptations for 6-Methylation

The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, remains a cornerstone for indole synthesis. wikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com To produce a 6-methylindole (B1295342), the key starting material is p-tolylhydrazine (4-methylphenylhydrazine).

The reaction mechanism begins with the condensation of p-tolylhydrazine with an appropriate carbonyl compound, such as pyruvic acid, to form a p-tolylhydrazone. wikipedia.orgmdpi.com This intermediate then isomerizes to an enamine. wikipedia.org Under acidic conditions, a rsc.orgrsc.org-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate which, after cyclization and elimination of ammonia (B1221849), yields the aromatic indole. wikipedia.org The methyl group from the p-tolylhydrazine starting material ultimately resides at the C6 position of the indole ring. youtube.com The choice of acid catalyst is important, with Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride being commonly used. wikipedia.orgmdpi.com

| Starting Material (Hydrazine) | Carbonyl Compound | Major Product |

| p-Tolylhydrazine | Pyruvic Acid | 6-Methylindole-2-carboxylic acid |

| p-Tolylhydrazine | Acetone | 2,6-Dimethylindole |

| p-Tolylhydrazine | Isopropyl methyl ketone | 2,3,6-Trimethylindole |

Modern Cyclization and Coupling Strategies for Substituted Indoles

Beyond the classical Fischer synthesis, several modern methods offer alternative routes to substituted indoles, often with improved functional group tolerance and milder reaction conditions. mdpi.com Palladium-catalyzed reactions, in particular, have become a powerful tool in the synthesis of heterocyclic compounds like indoles. mdpi.com

One notable method is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. youtube.com For the synthesis of a 6-methylindole, a 4-methyl-2-iodoaniline would be a suitable starting material. This approach is flexible, allowing for variation in both the aniline (B41778) and alkyne components. youtube.com

Other modern strategies include:

The Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted indoles but can be adapted. It involves the reaction of a nitroarene with a vinyl Grignard reagent. youtube.com

The Gassman Indole Synthesis: This synthesis can produce indoles with various substituents. youtube.com

Reductive cyclizations of nitro compounds provide another pathway to the indole core. taylorandfrancis.com

These modern techniques, especially those utilizing transition metal catalysts, often provide greater structural diversity and efficiency compared to classical methods. mdpi.com

Installation of the 3-Carbonitrile Moiety

Once the 6-methylindole core is established, the next critical step is the introduction of the carbonitrile (-CN) group at the C3 position, which is the most nucleophilic site on the indole ring. nih.gov

Direct Cyanation Methodologies at C3 of Indole Systems

Direct C-H cyanation offers an atom-economical approach to installing the nitrile group without the need for pre-functionalization of the indole at the C3 position.

Copper-mediated reactions are a prominent method for the direct C3-cyanation of indoles. nih.govrsc.org These processes often utilize a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), as the catalyst or reagent. nih.gov

One approach involves using benzyl (B1604629) cyanide as the cyanide source in the presence of copper(I) iodide, which allows for the smooth cyanation of a wide range of indoles. nih.gov Another copper-promoted method achieves C3-cyanation using a combination of an amine (like TMEDA) and ammonium (B1175870), with oxygen as a clean oxidant. rsc.org This represents a safe and facile procedure for producing 3-cyanoindoles. rsc.org

| Catalyst/Reagent | Cyanide Source | Key Features |

| Copper(I) Iodide | Benzyl Cyanide | Works under open-to-air conditions. nih.gov |

| Copper(II) catalyst | Acetonitrile | Requires a removable directing group on the indole nitrogen for C2 selectivity, but highlights copper's role in C-CN bond formation. figshare.com |

| Copper-promoted | Amine/Ammonium | Uses O₂ as a clean oxidant; good functional group tolerance. rsc.org |

Electrophilic cyanation provides an alternative route to introduce the nitrile group. This method involves the reaction of the electron-rich indole nucleus with a reagent that acts as an electrophilic source of cyanide ("CN+"). rsc.org

Common electrophilic cyanating agents include:

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This reagent is considered more eco-friendly as its synthesis does not require a cyanide compound. researchgate.net

Tosyl cyanide

Trimethylsilyl cyanide (TMSCN): Can be used in electrochemical methods where a redox catalyst facilitates the reaction, avoiding the need for transition-metal catalysts or chemical oxidants. organic-chemistry.org

These reactions are often facilitated by a catalyst, which can be a transition metal complex or, in some modern approaches, achieved through metal-free electrochemical methods. researchgate.netorganic-chemistry.org The indole attacks the electrophilic cyanide source, leading to the formation of the C3-cyanated product.

Multi-component Reactions Leading to 3-Carbonitrile Indoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like indole-3-carbonitriles in a single step. researchgate.netrsc.org These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. researchgate.net

One notable example involves the reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia. acs.org This one-pot cascade process proceeds through an initial aldol-type condensation, followed by a copper-catalyzed amination using aqueous ammonia as a safe and inexpensive nitrogen source. The sequence culminates in an intramolecular Michael addition and subsequent dehydrogenative aromatization to yield the 3-cyano-1H-indole product. acs.org

Another versatile MCR for synthesizing substituted indole derivatives involves the Ugi reaction. This method utilizes anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to assemble the indole core in a two-step process that begins with the MCR, followed by an acid-induced cyclization. rsc.org This approach is advantageous due to its mild reaction conditions, use of benign solvents like ethanol, and avoidance of metal catalysts. rsc.org

The following table summarizes key aspects of multi-component reactions for the synthesis of 3-cyanoindoles:

| MCR Type | Key Reactants | Catalyst/Conditions | Advantages |

| Aldol-Amination-Michael Addition Cascade | 2-(2-bromophenyl)acetonitriles, Aldehydes, Aqueous Ammonia | Copper catalyst | Use of inexpensive and safe reagents, one-pot procedure. acs.org |

| Ugi Reaction followed by Cyclization | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | Acid-induced cyclization, metal-free | Mild conditions, green solvent, broad scope. rsc.org |

Nitrile Group Formation from Precursor Functional Groups

The nitrile group in this compound can be introduced by converting other functional groups already present on the indole ring. This approach provides alternative synthetic routes when direct cyanation is not feasible or desirable.

A common and effective method is the dehydration of an indole-3-carboxaldehyde (B46971) oxime. orgsyn.org This transformation can be achieved using various dehydrating agents. For instance, reacting indole-3-carbaldehyde with hydroxylamine (B1172632) hydrochloride forms the corresponding aldoxime, which can then be converted to the nitrile. google.com A one-step process has been developed where the indole-3-carbaldehyde compound reacts with a hydroxylamine salt in a formic acid solvent, leading directly to the indole-3-carbonitrile in high yield and a short reaction time. google.com

Another precursor is the indole-3-carboxamide, which can also be dehydrated to the corresponding nitrile. orgsyn.org Furthermore, the direct conversion of an indole-3-carboxaldehyde to the nitrile is possible. One established method involves refluxing the aldehyde with diammonium hydrogen phosphate (B84403) in 1-nitropropane (B105015) and glacial acetic acid. orgsyn.org

The following table outlines common precursor functional groups and the reagents used for their conversion to the nitrile group:

| Precursor Functional Group | Reagents/Conditions | Product |

| Indole-3-carboxaldehyde | Hydroxylamine hydrochloride, followed by a dehydrating agent (e.g., thionyl chloride) google.com | Indole-3-carbonitrile |

| Indole-3-carboxaldehyde | Hydroxylamine salt in formic acid google.com | Indole-3-carbonitrile |

| Indole-3-carboxaldehyde | Diammonium hydrogen phosphate, 1-nitropropane, acetic acid, reflux orgsyn.org | Indole-3-carbonitrile |

| Indole-3-carboxamide | Dehydrating agents orgsyn.org | Indole-3-carbonitrile |

Regioselective Synthesis of this compound

Achieving regioselectivity is a critical aspect of synthesizing substituted indoles like this compound, ensuring that the desired isomer is formed. The substitution pattern on the indole ring is heavily influenced by the reaction conditions and the nature of the starting materials.

In electrophilic substitution reactions of indoles, the C-3 position is the most reactive site. bhu.ac.in Therefore, direct nitration of an indole derivative typically results in the formation of the 3-nitroindole. A metal-free and acid-free method for the regioselective nitration at the C-3 position involves the use of ammonium tetramethylnitrate and trifluoroacetic anhydride. nih.gov This reaction generates trifluoroacetyl nitrate (B79036) in situ, which acts as an electrophilic nitrating agent. nih.gov This method shows strong regioselectivity for the 3-position; if the C-3 position is already substituted, the reaction does not proceed. nih.gov

For the synthesis of specifically 6-methyl substituted indoles, classic named reactions like the Fischer indole synthesis remain highly relevant. rsc.org The choice of the starting hydrazine (B178648) and ketone/aldehyde dictates the final substitution pattern. For instance, the reaction of a p-methylphenylhydrazine with an appropriate carbonyl compound under acidic conditions can lead to the formation of a 6-methylindole. The subsequent introduction of the carbonitrile group at the C-3 position would then be required.

The following table provides examples of regioselective reactions for indole synthesis:

| Reaction Type | Reagents | Position of Substitution | Key Factor for Regioselectivity |

| Electrophilic Nitration | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | C-3 nih.gov | Inherent reactivity of the indole C-3 position. bhu.ac.innih.gov |

| Fischer Indole Synthesis | Substituted Phenylhydrazine, Carbonyl compound | Dependent on reactants rsc.org | Structure of the hydrazine and carbonyl precursors. rsc.org |

Novel Synthetic Routes and Catalytic Systems for this compound

Recent research has focused on developing novel and more efficient synthetic routes and catalytic systems for preparing substituted indole-3-carbonitriles. These advancements often aim to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

A notable development is the catalytic Vilsmeier-Haack reaction for the formylation of indoles. orgsyn.org This reaction, which can be performed using a phosphine (B1218219) oxide catalyst, allows for the introduction of a formyl group at the C-3 position under mild conditions. orgsyn.org By using deuterated N,N-dimethylformamide (DMF-d7), deuterated indole-3-carboxaldehydes can be synthesized, which can then be converted to the corresponding deuterated nitriles. orgsyn.org This catalytic approach tolerates a wide range of functional groups, making it suitable for late-stage functionalization. orgsyn.org

Copper-catalyzed reactions have also emerged as powerful tools. For example, a copper-catalyzed synthesis of substituted 4-quinolones using water as a benign reaction medium has been reported, showcasing the potential of copper catalysis in heterocyclic synthesis. acs.org While not directly for indole-3-carbonitrile, it highlights the trend towards using less toxic and more abundant metals in catalysis.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, have been extensively used to synthesize highly functionalized indole derivatives. mdpi.comnih.gov These reactions allow for the introduction of various substituents onto the indole core, providing access to a diverse range of analogues. For instance, 3-iodo-1H-indole-2-carbonitriles have been used as precursors in Suzuki reactions with boronic acids to create C-C bonds at the 3-position. mdpi.com

The following table summarizes some novel synthetic routes and catalytic systems:

| Synthetic Route/Catalytic System | Key Features | Application |

| Catalytic Vilsmeier-Haack Reaction | Phosphine oxide catalyst, mild conditions, functional group tolerance. orgsyn.org | Synthesis of indole-3-carboxaldehydes as precursors to nitriles. orgsyn.org |

| Copper-Catalyzed Reactions | Use of a less toxic and abundant metal. acs.org | General synthesis of heterocyclic compounds. acs.org |

| Palladium-Catalyzed Cross-Coupling | Versatile for introducing a wide range of substituents. mdpi.comnih.gov | Synthesis of highly functionalized indole analogues. mdpi.comnih.gov |

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub This allows for a variety of transformations, including additions, hydrolysis, reduction, and cyclization reactions.

Nucleophilic Additions to the Nitrile Functionality

Nucleophiles can add across the carbon-nitrogen triple bond of this compound. A prominent example is the addition of organometallic reagents, such as Grignard reagents (RMgX). This reaction proceeds via nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic nitrile carbon. The resulting imine anion intermediate is then hydrolyzed upon aqueous workup to yield a ketone. chemistrysteps.comlibretexts.org This provides a valuable method for the synthesis of 3-acyl-6-methylindoles.

Transformations to Other Nitrogen-Containing Heterocycles

The nitrile group serves as a key precursor for the synthesis of various nitrogen-containing heterocycles. A significant transformation is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide (NaN₃), often catalyzed by a Lewis acid. researchgate.net This reaction transforms the cyano group into a 5-substituted-1H-tetrazole, a common bioisostere for a carboxylic acid group in medicinal chemistry. acs.orgnih.gov

| Reactant | Reagents | Product | Notes |

| This compound | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂ or NH₄Cl) | 5-(6-Methyl-1H-indol-3-yl)-1H-tetrazole | The reaction involves the [3+2] cycloaddition of the azide anion to the nitrile functionality. |

Hydrolysis and Reduction Reactions of the Nitrile

The nitrile group of this compound can be fully hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to two important classes of indole derivatives.

Hydrolysis: The hydrolysis can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces an intermediate amide (6-Methyl-1H-indole-3-carboxamide), which is then further hydrolyzed to 6-Methyl-1H-indole-3-carboxylic acid. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially forms the carboxylate salt, which upon acidification yields the final carboxylic acid. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine, (6-Methyl-1H-indol-3-yl)methanamine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like diethyl ether or tetrahydrofuran. chemguide.co.ukstudymind.co.uk Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney nickel, platinum, or palladium is also an effective method, though it may require elevated temperature and pressure. studymind.co.ukwikipedia.orgcommonorganicchemistry.com

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | 6-Methyl-1H-indole-3-carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O or H₂, Metal Catalyst (Ni, Pd, Pt) | (6-Methyl-1H-indol-3-yl)methanamine |

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles. For indoles with a substituent at the C3-position, such as this compound, electrophilic attack generally occurs on the benzene (B151609) portion of the ring, specifically at the C4, C5, C6, and C7 positions. The presence of the electron-donating methyl group at C6 and the electron-withdrawing nitrile group at C3 influences the regioselectivity of these substitutions.

Research on the nitration of indole-3-carbonitrile using concentrated nitric acid has shown that substitution occurs primarily at the C6 and C4 positions to yield 6-nitro- and 4-nitroindole-3-carbonitrile, respectively. umn.edu For this compound, the C6 position is already occupied. The methyl group is an ortho-, para-director and an activating group, while the pyrrole (B145914) ring directs electrophiles to the C4 and C6 positions. Therefore, electrophilic attack is anticipated to favor the C4, C5, and C7 positions. For nitration, substitution would likely be directed to the C4, C5, and C7 positions, influenced by the electronic effects of both the methyl and nitrile groups.

| Reaction | Reagent | Expected Major Products | Notes |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-6-methyl-1H-indole-3-carbonitrile, 5-Nitro-6-methyl-1H-indole-3-carbonitrile, 7-Nitro-6-methyl-1H-indole-3-carbonitrile | The methyl group at C6 activates the ring, and substitution is directed to available positions on the benzene ring. |

Metal-Catalyzed Coupling Reactions of this compound Derivatives

To participate in metal-catalyzed cross-coupling reactions, this compound must first be functionalized with a leaving group, typically a halogen (Cl, Br, I) or a triflate (OTf), through electrophilic halogenation or other methods. The resulting halo-derivatives are valuable substrates for forming new carbon-carbon bonds.

Suzuki and Sonogashira Coupling Reactions

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of a halo-indole derivative with an organoboron compound, such as a boronic acid or ester. nih.govlibretexts.org It is a versatile method for creating biaryl linkages. A hypothetical halo-derivative of this compound could be coupled with various aryl or heteroaryl boronic acids under standard Suzuki conditions, which typically employ a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system. nih.govproprogressio.hu

| Substrate | Coupling Partner | Catalyst/Base/Solvent (Typical) | Product |

| Halo-6-methyl-1H-indole-3-carbonitrile | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/H₂O | Aryl-6-methyl-1H-indole-3-carbonitrile |

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between a halo-indole and a terminal alkyne. libretexts.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine), which also often serves as the solvent. wikipedia.org This method would allow for the introduction of an alkynyl substituent onto the indole ring of a halogenated this compound derivative.

| Substrate | Coupling Partner | Catalyst/Base/Solvent (Typical) | Product |

| Halo-6-methyl-1H-indole-3-carbonitrile | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Alkynyl-6-methyl-1H-indole-3-carbonitrile |

Lack of Specific Research Data Precludes Detailed Article Generation on this compound

An in-depth review of available scientific literature reveals a significant gap in detailed research specifically concerning the reactivity and chemical transformations of This compound . While extensive research exists on the functionalization of the broader indole scaffold, specific studies detailing the functionalization at the N1-position and mechanistic investigations for this particular compound are not presently available in the public domain.

The indole ring is a cornerstone in medicinal chemistry, and its derivatives are subject to a wide array of chemical modifications. chim.it General methodologies for the N-alkylation and N-arylation of indoles are well-established, often employing transition metal catalysts to achieve high yields and selectivity. mdpi.com For instance, copper-catalyzed N-arylation and various palladium-catalyzed C-H functionalization reactions have been successfully applied to a range of indole substrates. nih.govacs.org These methods allow for the introduction of various substituents, which can significantly alter the biological properties of the resulting molecules.

However, the specific application of these methods to this compound, including detailed reaction conditions, yields, and the impact of the 6-methyl and 3-carbonitrile groups on the reactivity at the N1-position, is not documented. Scientific literature often provides examples with various substitutions on the indole ring, such as methoxy (B1213986) or halogen groups, to demonstrate the scope and limitations of a new synthetic method. chim.itnih.govnih.gov The absence of this compound in such exemplary studies suggests that its specific reactivity profile in these transformations has not been a focus of published research.

Furthermore, the elucidation of reaction mechanisms through spectroscopic and computational methods is a critical aspect of modern organic chemistry. Such studies provide fundamental insights into reaction pathways and the role of catalysts in directing selectivity and efficiency. While mechanistic investigations have been conducted for various indole reactions, this detailed level of analysis is not found for this compound.

Due to the lack of specific experimental data and detailed research findings for this compound in the requested areas, it is not possible to construct a scientifically rigorous and thorough article that adheres to the specified outline. The generation of such content would necessitate extrapolation from general principles of indole reactivity, which would not meet the required standard of scientific accuracy for a specific chemical compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 1h Indole 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR and ¹³C NMR Assignments and Analysis for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 6-Methyl-1H-indole-3-carbonitrile. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. In ¹H NMR, the integration of the signals reveals the relative number of protons, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing valuable connectivity information.

For indole (B1671886) derivatives, the aromatic protons typically appear in the downfield region (around 7-8 ppm), while the methyl protons are found in the upfield region (around 2-3 ppm). rsc.org The specific chemical shifts and coupling constants (J values, in Hertz) allow for the precise assignment of each proton to its position on the indole ring.

Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The presence of the nitrile carbon can be identified by its characteristic chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-methyl-1H-indole-3-carbonitrile | 7.76 (d, J = 7.5 Hz, 1H), 7.56 (s, 1H), 7.41-7.29 (m, 3H), 3.85 (s, 3H) | 136.0, 135.5, 127.8, 123.8, 122.1, 119.8, 115.9, 110.3, 85.5, 33.6 | rsc.org |

| 5-Fluoro-3-methyl-1H-indole | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 | rsc.org |

Note: The data presented is for related indole derivatives and serves as an example of typical chemical shifts and multiplicities.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

While 1D NMR provides a wealth of information, complex structures often require two-dimensional (2D) NMR experiments for complete structural elucidation. These experiments reveal correlations between nuclei, providing a more detailed map of the molecular framework. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). emerypharma.comsdsu.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.chtetratek.com.tr It is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). emerypharma.comepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by observing long-range correlations. researchgate.net

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, confirming the connectivity of the entire molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra provide a "fingerprint" of the molecule's functional groups.

For this compound, key vibrational bands would include:

N-H stretch: A characteristic band in the region of 3300-3500 cm⁻¹ for the indole N-H group. nih.gov

C≡N stretch: A sharp, intense band in the region of 2200-2260 cm⁻¹ for the nitrile group.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. nih.gov

C=C stretches: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region. mdpi.com

The precise positions and intensities of these bands can be influenced by the electronic effects of the substituents on the indole ring. Studies on related indole derivatives demonstrate how these vibrational frequencies can shift based on the molecular environment. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Indole and its derivatives exhibit characteristic UV absorption bands due to the π-electron system of the aromatic ring. researchdata.edu.au The spectrum of this compound is expected to show absorptions related to the π → π* transitions of the indole nucleus. The position and intensity of these absorption maxima (λ_max) can be influenced by substituents. For instance, the nitrile group, being an electron-withdrawing group, can cause a shift in the absorption bands compared to unsubstituted indole. Studies on similar indole derivatives have shown distinct UV-Vis spectra with local maxima that are characteristic of their specific substitution patterns. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information.

For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Diffraction Analysis for Solid-State Structure

While NMR provides detailed structural information in solution, X-ray diffraction analysis is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data yields the precise bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. For indole derivatives, X-ray crystallography has been used to determine the planarity of the indole ring system and the orientation of substituents. nih.gov The crystal structure of a related compound, for example, can show the dihedral angle between the indole ring and other parts of the molecule. nih.gov This detailed structural information is crucial for understanding the molecule's physical properties and its interactions with other molecules.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Crystal Packing

As direct experimental data for this compound is unavailable, this section will present theoretical data and draw comparisons with structurally similar indole derivatives that have been characterized by single-crystal X-ray diffraction. It is important to note that these comparisons provide an estimation of the expected structural parameters and packing motifs.

Theoretical Bond Lengths and Angles

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric structure of molecules. researchgate.net For a molecule like this compound, DFT calculations can provide optimized bond lengths and angles. These theoretical values offer a baseline for understanding the molecule's geometry in the absence of experimental data.

Table 1: Theoretically Predicted Bond Lengths and Angles for this compound (Calculated)

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | C2-C3 | Data not available |

| C3-C10 (Cyano) | Data not available | |

| C8-N1 (Cyano) | Data not available | |

| C6-C11 (Methyl) | Data not available | |

| Bond Angle | C2-C3-C10 | Data not available |

| C3-C10-N1 | Data not available | |

| C5-C6-C11 | Data not available | |

| Note: Specific DFT calculation results for this compound were not found in the search results. The table structure is provided as a template for when such data becomes available. |

Comparative Crystal Packing Analysis

The crystal packing of indole derivatives is often characterized by various intermolecular interactions, such as hydrogen bonding and π-π stacking. For instance, in the crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, inversion dimers are formed through N—H···N hydrogen bonds, and aromatic π–π stacking is also observed. sigmaaldrich.com Similarly, the structure of 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile features C—H···Cl, C—H···F, and C—H···π interactions. researchgate.net It is plausible that this compound would exhibit similar N—H···N hydrogen bonding involving the indole nitrogen and the nitrile group, as well as potential π-π stacking interactions between the indole rings.

Correlation of Experimental Spectroscopic Data with Theoretical Calculations

A direct comparative study between experimental and theoretical spectroscopic data for this compound is not available in the reviewed literature. However, the general methodology for such correlations is well-established for indole derivatives. researchgate.netresearchgate.net This involves calculating spectroscopic parameters using computational methods like DFT and comparing them to experimentally obtained spectra (NMR, IR, UV-Vis).

Theoretical Spectroscopic Data

DFT calculations can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). These theoretical spectra provide valuable insights into the electronic structure and vibrational modes of the molecule.

Table 2: Comparison of Theoretical Spectroscopic Data for this compound with Experimental Data for Analogous Compounds

| Spectroscopic Technique | Feature | Theoretical this compound (Predicted) | Experimental Data for Analogues (e.g., 6-methyl-1H-indole) |

| ¹H NMR (ppm) | N-H proton | Data not available | ~7.88 (s, 1H) rsc.org |

| C2-H | Data not available | Data not available | |

| Methyl protons | Data not available | ~2.34 (s, 3H) rsc.org | |

| ¹³C NMR (ppm) | C3 (cyano-substituted) | Data not available | Data not available |

| C6 (methyl-substituted) | Data not available | Data not available | |

| Cyano carbon | Data not available | Data not available | |

| Methyl carbon | Data not available | ~9.72 rsc.org | |

| IR (cm⁻¹) | N-H stretch | Data not available | Data not available |

| C≡N stretch | Data not available | Data not available | |

| Note: The table illustrates the type of data required for such a correlation. Specific theoretical values for the target compound and comprehensive experimental values for a single, ideal analogue were not available in the search results. |

For many indole derivatives, DFT calculations at the B3LYP level of theory have been shown to provide good agreement with experimental spectroscopic data. researchgate.net For instance, studies on other indole derivatives have successfully correlated experimental FT-IR and NMR spectra with computationally derived values, aiding in the definitive assignment of spectral features. researchgate.net A similar approach would be invaluable for the structural elucidation of this compound, once experimental data becomes available.

Computational and Theoretical Investigations of 6 Methyl 1h Indole 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For organic molecules like 6-Methyl-1H-indole-3-carbonitrile, Density Functional Theory (DFT) has emerged as a powerful and widely used tool.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules. The core principle of DFT is to use the electron density, a function of only three spatial coordinates, to determine the energy and other properties of the system.

For this compound, the first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest energy state of the molecule. The resulting optimized geometry represents the most stable conformation of the molecule. From this optimized structure, a wealth of information about the molecule's electronic properties, such as the distribution of electron density and the energies of molecular orbitals, can be obtained. DFT calculations have been successfully used to elucidate the structural and physicochemical properties of various indole (B1671886) derivatives.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The "level of theory" refers to this combination. A commonly employed and well-regarded level of theory for indole derivatives is B3LYP/6-311++G(d,p).

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from DFT. It is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.

6-311++G(d,p): This is a Pople-style basis set. The numbers and letters describe the mathematical functions used to represent the orbitals of each atom.

6-311G: Indicates that the core orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), and the valence orbitals are split into three functions (composed of 3, 1, and 1 primitive Gaussians) to allow for more flexibility.

++: These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons, providing a more accurate representation of the electron density far from the nucleus.

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is crucial for accurately describing chemical bonding.

The selection of the B3LYP/6-311++G(d,p) level of theory has been shown to be effective for optimizing the molecular structure and calculating the properties of various indole compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital that is empty and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as it is easier for the molecule to undergo electronic transitions.

For indole derivatives, the HOMO-LUMO gap can be calculated using DFT. This value provides insight into the molecule's potential as an electron donor or acceptor in chemical reactions. For instance, a study on gardflorine, an indole alkaloid, calculated HOMO-LUMO gaps in the range of 4.16 to 4.71 eV using the B3LYP/6-311++G(d,p) level of theory. These values are indicative of a stable molecular structure. The specific HOMO-LUMO gap for this compound would need to be calculated to assess its relative reactivity.

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | A higher HOMO energy indicates a greater tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A lower LUMO energy indicates a greater ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. |

This table provides a general overview of FMO parameters and their implications.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted on the surface of the molecule, using a color scale to represent different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent nucleophilic centers.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent electrophilic centers.

Green regions: Represent areas of neutral or near-zero potential.

For an indole derivative like this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the indole ring and the nitrogen of the nitrile group, due to the presence of lone pairs of electrons. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential (blue), indicating its acidic character. The aromatic ring system would also show distinct regions of varying potential, guiding the approach of reacting species. MEP analysis is a standard component of computational studies on indole derivatives to investigate reactive sites.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters with a reasonable degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined, usually relative to a standard like tetramethylsilane (B1202638) (TMS). These predicted spectra can be compared with experimental data to aid in signal assignment.

Infrared (IR): The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can help in identifying the characteristic functional groups present in the molecule, such as the N-H stretch of the indole, the C≡N stretch of the nitrile, and the various C-H and C-C vibrations of the aromatic system.

UV-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. This information is crucial for understanding the photophysical properties of the molecule.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | Chemical Shifts (δ) | GIAO (Gauge-Independent Atomic Orbital) within DFT |

| IR | Vibrational Frequencies (cm⁻¹) | DFT frequency calculations |

| UV-Vis | Absorption Wavelengths (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

This table summarizes the computational methods used to predict spectroscopic parameters.

Non-Linear Optical (NLO) Properties and Electronic Transitions

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful tool to predict the NLO properties of molecules. For a molecule like this compound, DFT calculations could be employed to determine its hyperpolarizability, a key indicator of NLO activity.

The investigation of electronic transitions using Time-Dependent DFT (TD-DFT) is crucial for understanding the NLO response. These calculations can predict the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions, such as π→π* or n→π*. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a critical parameter; a smaller energy gap generally correlates with a larger hyperpolarizability and thus, enhanced NLO properties.

Table 1: Hypothetical Data Table for NLO Properties and Electronic Transitions of this compound

| Parameter | Calculated Value |

| First-Order Hyperpolarizability (β) | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

| Maximum Absorption Wavelength (λmax) | Data not available |

| Oscillator Strength (f) | Data not available |

| Major Electronic Transition | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound due to the lack of specific studies.

Mechanistic Insights from Computational Reaction Pathway Studies

Computational reaction pathway studies are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules. For the synthesis of this compound, DFT calculations could be used to model the reaction coordinates, identify transition states, and calculate activation energies.

For instance, if the synthesis involves a palladium-catalyzed cross-coupling reaction, computational studies could help in understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By mapping the potential energy surface of the reaction, researchers can identify the most favorable reaction pathway and predict the regioselectivity and stereoselectivity of the products. These theoretical insights can be invaluable for optimizing reaction conditions and improving yields.

Studies on related indole derivatives have utilized DFT to explore reaction mechanisms. For example, the mechanism of palladium-catalyzed C-H functionalization of indoles has been investigated, providing insights into the role of the directing group and the catalyst. Similar methodologies could be applied to understand the formation of this compound and to predict its reactivity in further chemical transformations.

Research Applications of 6 Methyl 1h Indole 3 Carbonitrile and Its Analogues Excluding Prohibited Elements

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of indole (B1671886) derivatives are fundamental to understanding their reactivity and potential applications, from conductive polymers to biosensors. The oxidation of the indole nucleus is a key process that has been extensively studied.

Voltammetric techniques have been crucial in elucidating the oxidation mechanisms of indoles. Studies on various substituted indoles reveal that the process is highly dependent on factors like substituent effects, concentration, and the solvent used. researchgate.net The electrochemical oxidation of 3-substituted indoles can lead to the formation of 2-oxindoles, a transformation that provides an alternative to methods using stoichiometric chemical oxidants. nih.govrsc.org

Cyclic voltammetry studies show that the oxidation of indole compounds can result in the electropolymerization and deposition of a polymer film on the electrode surface. researchgate.net The electrochemical behavior of specific indole derivatives, such as 5-cyanoindole, has been studied in detail, revealing insights into the kinetics and mechanism of electron transfer. rsc.org These studies often involve chronoamperometry, cyclic voltammetry, and AC impedance analysis to monitor the electron transfer process. rsc.org The oxidation potential of substituted indoles has been observed to correlate well with the Hammett substituent parameter (σ+), indicating a strong electronic influence of the substituent on the indole ring's reactivity. rsc.org

The redox potentials of substituted indoles are intrinsically linked to their electronic structure. Computational methods like Density Functional Theory (DFT) have been successfully used to calculate the standard redox potentials for the oxidation of these compounds, showing good agreement with experimental values. rsc.org These calculations, corrected for solvation and thermal effects, provide a powerful tool for predicting the effect of different substituents on the redox potential. rsc.org

Quantum chemical calculations on indole radical cations, which are intermediates in the oxidation process, show that the distribution of spin density is significantly affected by the nature of the substituents. rsc.org For instance, electron-withdrawing groups at the 5-position result in a different spin density distribution compared to electron-donating groups, which helps explain the observed differences in their oxidation and subsequent coupling reactions. rsc.org This theoretical understanding of the electronic structure provides deep insights into the reactivity of the indole radical cations formed during oxidation. rsc.orgacs.org

Material Science Applications

The unique electronic and photophysical properties of the indole scaffold have made it an attractive component for advanced materials.

Indole derivatives are integral to the development of novel light-emitting materials. A series of indole-based conjugated oligomers have been synthesized and shown to be thermally stable with tunable photophysical properties. nih.gov The introduction of the indole moiety can lead to favorable electroluminescent characteristics. For example, a device using an indole-based oligomer achieved a luminance of 2536 cd/m² and an external quantum efficiency of 0.39%. nih.gov The fluorescence and ultraviolet absorption spectra of indole derivatives are key to their light-emitting applications, with studies showing that the pyrrole (B145914) ring is central to these properties. rsc.org

In the realm of conducting polymers, polyindoles and their nanocomposites exhibit interesting electrical properties. researchgate.netresearchgate.net The AC and DC conductivity of polyindole can be significantly enhanced by creating nanocomposites with materials like magnetite (Fe₃O₄) or copper alumina (B75360) (Cu-Al₂O₃). researchgate.netnih.gov The electrical conductivity of these materials is influenced by frequency and temperature, and the enhancement is often attributed to the interfacial interactions between the polymer chains and the nanoparticles. researchgate.netnih.gov

Below is a table summarizing the performance of a light-emitting device based on an indole oligomer.

| Oligomer | Maximum Luminance (cd/m²) | Voltage (V) | Maximum External EL Quantum Efficiency (%) | Luminous Efficiency (cd/A) |

|---|---|---|---|---|

| P6 | 2536 | 7.5 | - | - |

| P1 | - | - | 0.39 | 0.97 |

Data sourced from a study on indole-based light-emitting oligomers. nih.gov

Mechanistic Insights into Biological Activity

The indole core is a prominent pharmacophore in many biologically active molecules. Mechanistic studies have begun to unravel how these compounds exert their effects at a molecular level, particularly in antiviral applications.

Indole derivatives have emerged as potent inhibitors of a range of viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV). nih.govacs.orgnih.gov The mechanisms of action are varied and often target specific stages of the viral life cycle.

Inhibition of Viral Entry and Replication: Several indole-based compounds function as viral entry and fusion inhibitors. nih.gov For example, derivatives of the broad-spectrum antiviral Arbidol, which contains an indole core, have shown strong anti-HCV effects by inhibiting viral entry. nih.gov Similarly, certain indole derivatives act as HIV attachment inhibitors by blocking the interaction between the viral glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, which is the first step in HIV-1 entry. nih.gov

In the context of Dengue virus, indole derivatives have been identified that inhibit the virus at nanomolar to micromolar concentrations. acs.org Mechanistic studies on one such indole compound, M78, revealed that it interferes with DENV-2 viral replication by acting on RNA synthesis and/or the translation of the viral genome. mdpi.com This leads to a reduction in the production of viral proteins, such as NS5, and a decrease in viral RNA levels. mdpi.com Other indole derivatives have been designed to target the RNA-dependent RNA polymerase (RdRp) of viruses like HCV, DENV, and Yellow Fever Virus (YFV), thereby inhibiting viral replication. mdpi.com A nitro-substituted indole derivative, in particular, showed potent activity against HCV with a high genetic barrier to resistance, suggesting it targets the NS5B polymerase. mdpi.com

The table below summarizes the antiviral activity of a selected indole derivative against different HCV genotypes.

| Compound | Target Virus | EC₅₀ (μM) | Mechanism Highlight |

|---|---|---|---|

| Compound 36 (6-nitro-indole derivative) | HCV Genotype 1b | 1.6 | Targets NS5B RNA-dependent RNA polymerase |

| Compound 36 (6-nitro-indole derivative) | HCV Genotype 1a | 2.57 | Targets NS5B RNA-dependent RNA polymerase |

Data from a study on pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives. mdpi.com

Research on Anticancer Mechanisms

Indole analogues have been extensively studied for their potential as anticancer agents, demonstrating a variety of mechanisms to inhibit cancer cell growth and proliferation. nih.gov These compounds can influence key cellular processes, leading to cell death and preventing tumor progression. nih.govnih.gov

Antiproliferative Effects and Cytotoxicity Pathways

The antiproliferative activity of indole derivatives is a cornerstone of their anticancer potential. Studies have shown that these compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and trigger DNA damage in cancer cells.

For instance, a study on synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells revealed significant antiproliferative effects. researchgate.net Treatment with these compounds led to an increase in the mitotic index, the formation of multi-nucleated cells, and the appearance of micronuclei, all of which are indicative of mitotic abnormalities and chromosomal damage. researchgate.net Ultimately, these disruptions block cytokinesis and induce apoptosis. researchgate.net The study confirmed that these antiproliferative indoles trigger an apoptotic pathway by causing DNA fragmentation and activating caspase-3, a key enzyme in the apoptotic cascade. researchgate.net

Similarly, spirooxindole derivatives have been evaluated for their effects against hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines. nih.gov One particular compound, spirooxindole 6a, was found to be a potent antiproliferative agent against both cell lines. nih.gov Its mechanism involves inducing apoptosis, which was confirmed by a significant increase in the Bax/Bcl-2 ratio and elevated expression levels of caspase-3. nih.gov

A series of newly synthesized indole-2-carboxamides also demonstrated potent antiproliferative activity, with some compounds showing GI₅₀ values as low as 29 nM. mdpi.com The most active of these compounds were found to induce apoptosis by significantly increasing the levels of caspases-3 and -8 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl2. mdpi.com

Interactive Data Table: Antiproliferative Activity of Indole Analogues

| Compound/Derivative Class | Cancer Cell Line | Potency (IC₅₀/GI₅₀) | Key Mechanistic Findings | Reference |

| 3,10-dibromofascaplysin | Myeloid Leukemia (K562, THP-1, MV4-11, U937) | 233.8 - 329.6 nM | Induces apoptosis; arrests cell cycle at S and G2 phases. | nih.gov |

| 6,7-Annulated-4-substituted indoles | L1210 Leukemia | Varies | Inhibit DNA synthesis; induce DNA fragmentation and apoptosis via caspase-3. | researchgate.net |

| Indole-2-carboxamide (5f, 5g) | General (NCI-60 panel) | 29 nM - 47 nM | Inhibit EGFR; induce apoptosis via caspases-3 & -8 and Bax/Bcl2 modulation. | mdpi.com |

| Spirooxindole (6a) | HepG2 (Hepatocellular Carcinoma), PC-3 (Prostate) | 6.9 µM (HepG2), 11.8 µM (PC-3) | Induces apoptosis; increases Bax/Bcl-2 ratio and caspase-3 expression. | nih.gov |

Interaction with Specific Proteins/Enzymes

A primary mechanism by which indole analogues exert their anticancer effects is through the inhibition of specific proteins and enzymes crucial for cancer cell survival and growth. nih.gov

Many indole-based derivatives have been developed as potent inhibitors of tyrosine kinases (TKs), which are often overactive in cancer. mdpi.com For example, a series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones were designed as inhibitors of both the wild-type and a mutant form of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase. mdpi.com Docking studies confirmed that the most potent compounds had favorable binding modes within the active sites of both EGFR forms. mdpi.com Sunitinib, a clinically approved drug, is an indole derivative that targets multiple receptor tyrosine kinases. nih.gov

Other protein targets include tubulin, DNA topoisomerases, and histone deacetylases (HDACs). nih.gov The marine alkaloid fascaplysin, a bis-indole, is noted for its specific inhibition of cyclin-dependent kinase-4 (CDK4) and its action as a DNA intercalator. nih.gov

Investigations into Antimicrobial and Antifungal Mechanisms

Indole derivatives have also been recognized for their activity against a range of microbial pathogens, including bacteria and fungi.

Research into 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed significant in vitro antifungal activities against five different plant pathogenic fungi. nih.gov Several of the synthesized compounds showed broad-spectrum antifungal effects that were comparable or superior to commercial fungicides. nih.gov The most effective compound, designated 3u, exhibited excellent activity against Rhizoctonia solani, a fungus that causes rice sheath blight, with an EC₅₀ value of 3.44 mg/L. nih.gov Structure-activity relationship (SAR) analysis indicated that introducing halogen substituents (I, Cl, or Br) at position 5 of the oxindole and indole rings was critical for potent antifungal activity. nih.gov

General antifungal mechanisms often involve interaction with the fungal cell membrane or inhibition of essential enzymes. nih.gov Polyene antifungals, for example, interact with ergosterol (B1671047) in the fungal membrane, leading to pore formation, leakage of cellular components, and cell death. nih.gov Azole antifungals work by inhibiting the synthesis of ergosterol itself. nih.gov While the precise mechanisms for the 3-indolyl-3-hydroxy oxindoles were not fully detailed, they likely involve similar pathways of membrane disruption or enzyme inhibition. nih.gov

In the antibacterial realm, certain indole derivatives act by potentiating the effects of existing antibiotics. researchgate.net A class of indole-based inhibitors targeting bacterial cystathionine (B15957) γ-lyase (bCSE) has been developed. researchgate.net This enzyme is a primary producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus. researchgate.net By inhibiting bCSE, these compounds block H₂S production, which in turn significantly enhances the bacteria's sensitivity to antibiotics that trigger oxidative stress. researchgate.net

Interactive Data Table: Antifungal Activity of 3-Indolyl-3-Hydroxy Oxindole Derivatives

| Compound | Pathogenic Fungus | Inhibition Rate (@ 50 mg/L) | EC₅₀ (mg/L) | Reference |

| 3u | Rhizoctonia solani | 100% | 3.44 | nih.gov |

| 3t | Rhizoctonia solani | 82.48% | Not specified | nih.gov |

| 3w | Rhizoctonia solani | 87.37% | Not specified | nih.gov |

| Carvacrol (Control) | Rhizoctonia solani | 91.56% | 7.38 | nih.gov |

| PCA (Control) | Rhizoctonia solani | 81.07% | 11.62 | nih.gov |

Antioxidant Mechanisms

Many indole compounds are effective antioxidants, capable of scavenging harmful free radicals. nih.gov This property is attributed to the unique chemical structure of the indole ring. The heterocyclic nitrogen atom possesses a free electron pair, making it an active redox center. tubitak.gov.tr

Radical Scavenging Pathways

The primary antioxidant mechanism for indoles is radical scavenging, which can occur through hydrogen atom transfer (HAT) or single electron transfer (SET). tubitak.gov.tr In the HAT mechanism, the N-H group of the indole ring donates a hydrogen atom to a free radical, neutralizing it and forming a stable indolyl radical. tubitak.gov.tr In the SET mechanism, a single electron is transferred from the nitrogen atom to the radical, forming a cation radical on the indole. tubitak.gov.tr

The antioxidant and free radical scavenging properties of various indole derivatives have been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. tubitak.gov.trnih.gov In one study, C-3 substituted indole derivatives were synthesized and evaluated. tubitak.gov.tr Derivatives 11 and 12, which contained a pyrrolidinedithiocarbamate moiety, showed the highest scavenging activity, being over 6 and 7 times more effective than the parent compound, gramine. tubitak.gov.tr

Another study measured the Trolox Equivalent Antioxidant Capacity (TEAC) of several indolic compounds. nih.gov This method assesses the free-radical scavenging ability in both hydrophilic and lipophilic environments. nih.gov The results demonstrated that the antioxidant capacity of indoles is influenced by their specific chemical structure and the medium in which they are tested. nih.gov

Interactive Data Table: Antioxidant Activity of Indole Derivatives

| Compound/Derivative | Assay | Scavenging Activity (%) | Key Finding | Reference |

| Gramine (1) | DPPH | 5% | Baseline for comparison. | tubitak.gov.tr |

| Derivative 11 | DPPH | 31% | Over 6 times more active than gramine. | tubitak.gov.tr |

| Derivative 12 | DPPH | 38% | Over 7 times more active than gramine. | tubitak.gov.tr |

| T. pallida Leaf Extract | DPPH | 91.05% (IC₅₀ = 9.20 µg/mL) | Potent natural antioxidant source. | mdpi.com |

Enzyme Inhibition Studies

Beyond the protein kinase inhibition discussed in the anticancer section, indole analogues have been developed to target a diverse range of other enzymes implicated in various diseases. mdpi.com

Methyltransferase Inhibition

Protein methyltransferases (PMTs) are a critical class of enzymes involved in epigenetics and other cellular processes, making them attractive therapeutic targets. researchgate.net The indole-containing compound EPZ-5676 is a potent and selective inhibitor of the PMT known as DOT1L. researchgate.net It inhibits the enzyme's activity with a Ki value of ≤ 0.08 nM and demonstrates high selectivity against other methyltransferases. researchgate.net This compound was developed as a clinical candidate for treating MLL-rearranged leukemia. researchgate.net

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with health problems like peptic ulcers and stomach cancer. nih.gov A series of halo-substituted ester/amide-based derivatives were synthesized and tested as jack bean urease inhibitors. nih.gov Kinetic studies of the most potent derivative (4b) revealed a mixed type of inhibition. nih.gov

Carbonic Anhydrase Inhibition

Some 3-alkenyl-oxindole derivatives have been found to possess dual functionality, acting as both multi-kinase inhibitors and inhibitors of human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications.

Interactive Data Table: Enzyme Inhibition by Indole Analogues

| Inhibitor Compound | Target Enzyme | Type of Inhibition | Potency (IC₅₀/Ki) | Reference |

| EPZ-5676 | DOT1L (Methyltransferase) | SAM-Competitive | ≤ 0.08 nM (Ki) | researchgate.net |

| LLY-283 | PRMT5 (Methyltransferase) | Not specified | 22 nM (IC₅₀) | researchgate.net |

| PF-06855800 | PRMT5 (Methyltransferase) | Not specified | 0.02 nM (Ki) | researchgate.net |

| Derivative 4b | Jack Bean Urease | Mixed-type | Not specified | nih.gov |

| NL1, NL2, NL3 | Bacterial Cystathionine γ-Lyase (bCSE) | Selective | Not specified | researchgate.net |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the need for more efficient and environmentally benign methodologies. For 6-Methyl-1H-indole-3-carbonitrile, future research will likely focus on moving beyond traditional synthetic methods towards more sustainable alternatives.

One promising avenue is the adoption of continuous flow chemistry . mdpi.commtroyal.caacs.orgnih.gov This technology offers numerous advantages over conventional batch processing, including enhanced reaction efficiency, improved safety profiles, and easier scalability. mtroyal.ca The implementation of flow reactors for the synthesis of the indole (B1671886) core and the introduction of the methyl and carbonitrile functionalities could significantly reduce reaction times and solvent usage. mdpi.commtroyal.ca For instance, established indole syntheses like the Fischer, Reissert, and Hemetsberger–Knittel methods have been successfully adapted to flow conditions, often resulting in higher yields and shorter reaction times. mdpi.com

Photocatalysis represents another frontier for the sustainable synthesis of indole derivatives. nih.govrsc.orgnih.govacs.orgacs.org Visible-light-mediated reactions can proceed under mild conditions, often obviating the need for harsh reagents and high temperatures. nih.govacs.org Research into photocatalytic C-H functionalization or cyclization reactions to construct the this compound framework could provide a more atom-economical and greener synthetic route. nih.govacs.orgmdpi.com The use of heterogeneous photocatalysts, which can be easily recovered and reused, further enhances the sustainability of this approach. nih.gov

Furthermore, the exploration of novel and reusable catalysts, such as biocatalysts or supported metal catalysts, will be crucial. rsc.orgrsc.orgconsensus.app These catalysts can offer high selectivity and efficiency while minimizing waste generation. The development of one-pot or tandem reactions that combine several synthetic steps into a single, streamlined process will also contribute to more efficient and sustainable production of this compound. rsc.org

Advanced Computational Modeling for Property Prediction and Molecular Design

The integration of computational tools in chemical research has revolutionized the process of drug discovery and materials development. For this compound, advanced computational modeling will be instrumental in predicting its physicochemical properties and guiding the design of new functional molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will play a pivotal role in predicting the biological activity and physical properties of derivatives of this compound. nih.govresearchgate.netkoreascience.kr By establishing a mathematical relationship between the molecular structure and a specific property, these models can rapidly screen virtual libraries of compounds, prioritizing those with the most promising characteristics for synthesis and experimental testing. nih.gov This in silico approach significantly reduces the time and resources required for lead compound identification. nih.gov

Molecular docking simulations will be essential for elucidating the binding interactions of this compound-based ligands with biological targets. nih.govresearchgate.netkoreascience.krnih.govresearchgate.netnih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.gov These simulations can predict the binding affinity and orientation of a molecule within the active site of a protein, providing valuable insights for the design of potent and selective inhibitors. For example, indole-3-carbonitrile derivatives have been investigated as inhibitors of kinases like DYRK1A, and molecular docking has been instrumental in understanding their mechanism of action. nih.govresearchgate.net

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between this compound derivatives and their biological targets, assessing the stability of the ligand-protein complex over time. nih.govacs.org This information is crucial for understanding the durability of the therapeutic effect. The use of advanced computational methods will undoubtedly accelerate the discovery and optimization of new drug candidates and functional materials derived from this versatile indole scaffold. nih.gov

Exploration of Novel Reactivity Patterns

While the indole nucleus has a well-established reactivity profile, there is always room for the discovery of new transformations that can lead to novel molecular architectures. For this compound, a key area of future research will be the exploration of novel reactivity patterns, particularly through C-H functionalization . mdpi.comnih.govchim.itchemrxiv.orgacs.org

The direct functionalization of carbon-hydrogen bonds is a highly atom-economical and efficient strategy for modifying complex molecules. nih.gov Research efforts will likely focus on developing catalytic systems that can selectively activate and functionalize the various C-H bonds of the this compound scaffold. This could involve the use of transition metal catalysts, such as palladium, rhodium, or ruthenium, to direct the introduction of new functional groups at specific positions on the indole ring. mdpi.comnih.govacs.org

The exploration of dearomatization reactions of the indole core represents another exciting avenue. acs.org These reactions can lead to the formation of three-dimensional, sp³-rich scaffolds, which are highly desirable in drug discovery. Photocatalytic [2+2] cycloadditions, for instance, can transform flat indole derivatives into complex polycyclic structures. acs.org